molecular formula C28H32O5 B031306 [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate CAS No. 51014-26-7

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Cat. No.: B031306
CAS No.: 51014-26-7
M. Wt: 448.5 g/mol
InChI Key: VUHYYFILFMCYQI-QCRMGOLMSA-N
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Description

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C28H32O5 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a complex organic molecule with potential biological activities. This article explores its biological properties through various studies and findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Hexahydrocyclopenta[b]furan moiety : This part of the molecule is significant for its potential interactions in biological systems.
  • Phenylbenzoate group : Known for its role in enhancing lipophilicity and potentially improving bioavailability.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities including:

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity.
  • Antimicrobial Activity : Studies suggest potential efficacy against various pathogens.
  • Anti-inflammatory Effects : Related compounds have been implicated in the modulation of inflammatory pathways.

Antioxidant Activity

A study assessing the antioxidant capacity of related compounds utilized methods such as DPPH radical scavenging and FRAP assays. The results indicated that compounds with similar structures to [(3aR,4R,5R,6aS)-... ] demonstrated strong radical scavenging abilities.

CompoundDPPH Scavenging Activity (%)FRAP Value (mmol/g)
Compound A84.01%20.1 mmol/g
Compound B78.2%18.7 mmol/g

Antimicrobial Activity

The antimicrobial effects were evaluated against several bacterial strains using disk diffusion methods. The compound exhibited notable inhibition zones compared to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus12 mmAmpicillin (9 mm)
Pseudomonas aeruginosa14 mmAmpicillin (6 mm)

Anti-inflammatory Effects

Research into the anti-inflammatory properties of similar compounds revealed their ability to inhibit key inflammatory mediators. For instance, docking studies indicated that these compounds could effectively bind to cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Case Studies and Research Applications

  • Case Study on Eicosanoid Metabolism : A study highlighted the relevance of eicosanoid pathways in inflammation and how compounds like [(3aR,4R,5R,6aS)-...] can modulate these pathways effectively .
  • In Silico Studies : Computational analyses have suggested that this compound could interact favorably with various biological targets involved in oxidative stress and inflammation.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,22-26,29H,2-3,5,10,17-18H2,1H3/b16-15+/t22-,23+,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHYYFILFMCYQI-QCRMGOLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51014-26-7
Record name [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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